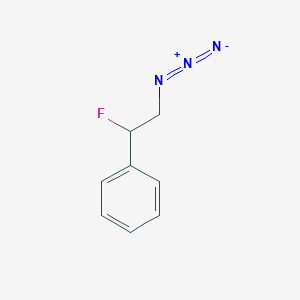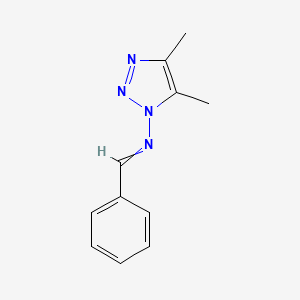
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine typically involves the cycloaddition of azides and alkynes. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry. This reaction is carried out in the presence of a copper catalyst and often uses solvents like acetonitrile and water .
Industrial Production Methods: Industrial production of triazole compounds, including this compound, often involves large-scale cycloaddition reactions. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
科学研究应用
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects .
相似化合物的比较
1,2,3-Triazole: Another triazole derivative with similar biological activities.
1,2,4-Triazole: Known for its use in antifungal medications like fluconazole and itraconazole.
Imidazole: A heterocyclic compound with a similar structure and diverse biological activities.
Uniqueness: N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine is unique due to its specific substitution pattern on the triazole ring, which may confer distinct biological properties and reactivity compared to other triazole derivatives .
属性
CAS 编号 |
113261-25-9 |
|---|---|
分子式 |
C11H12N4 |
分子量 |
200.24 g/mol |
IUPAC 名称 |
N-(4,5-dimethyltriazol-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H12N4/c1-9-10(2)15(14-13-9)12-8-11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI 键 |
YPNROHOHHAMNLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=N1)N=CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
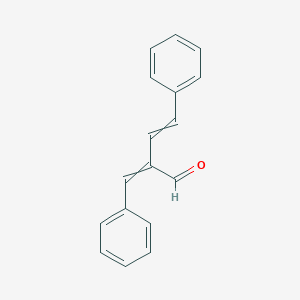
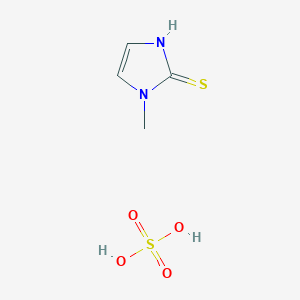
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

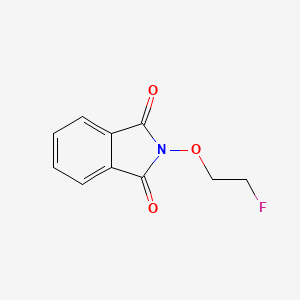
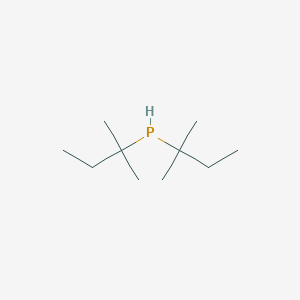
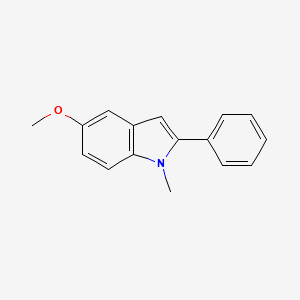
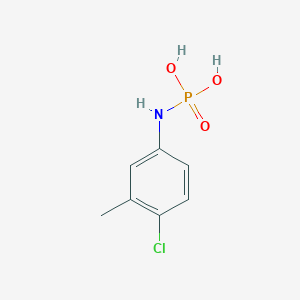

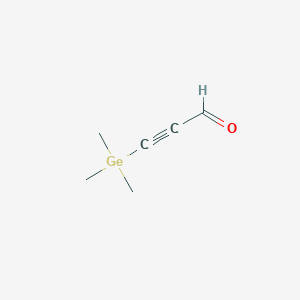
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
